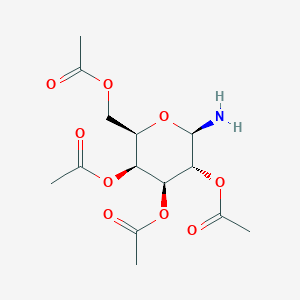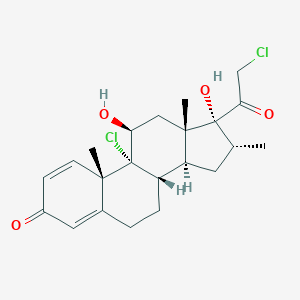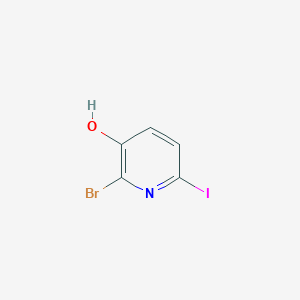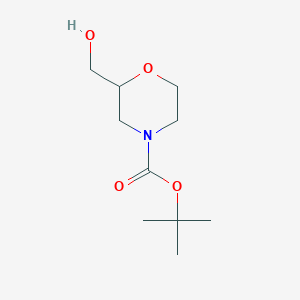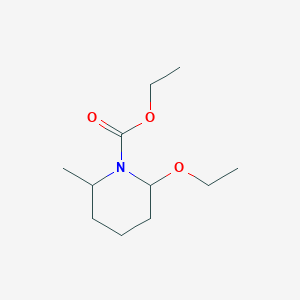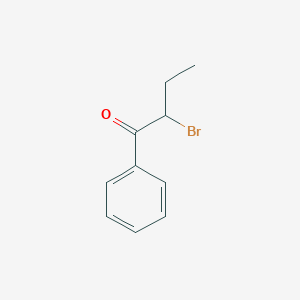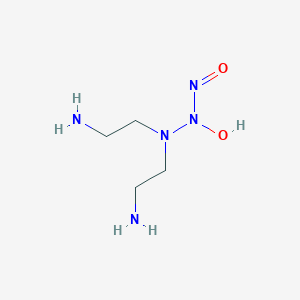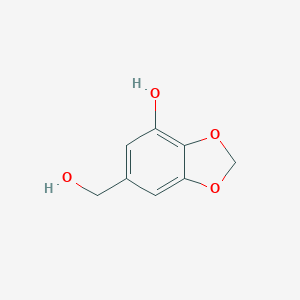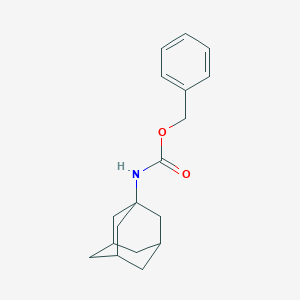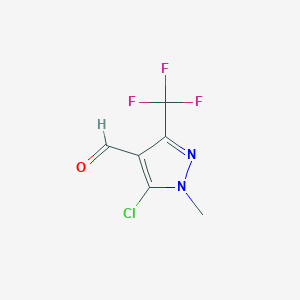
5-氯-1-甲基-3-(三氟甲基)-1H-吡唑-4-甲醛
描述
The compound "5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde" is a chemical of interest due to its potential as an intermediate in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, structure, and reactivity, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related pyrazole carbaldehydes typically involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . This method is also employed in the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes and 5-chloropyrazole-4-carbaldehydes . These procedures suggest that the target compound could potentially be synthesized using similar techniques.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography. For instance, the crystal structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction, revealing specific details about the spatial arrangement of the molecule . This information is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of pyrazole carbaldehydes is highlighted in various papers. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used as precursors in Sonogashira-type cross-coupling reactions . Additionally, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes with cyclohexylamine showed different products depending on the aryl substituent, indicating the influence of substituents on the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbaldehydes are influenced by their molecular structure. The crystallographic analysis provides insights into the coplanarity of the aldehydic fragment with the pyrazole ring and the specific intermolecular interactions, which can affect the compound's melting point, solubility, and other physical properties . The electronic polarization observed in some compounds also suggests potential reactivity patterns .
科学研究应用
晶体结构分析
- 合成和晶体结构:该化合物使用 X 射线衍射合成和分析,揭示了其晶体结构和分子取向的详细信息。这提供了对其结构性质的见解,这对于各种化学应用至关重要 (Xu & Shi, 2011)。
化学反应和相互作用
- 缩合反应:该化合物发生缩合反应,表明其在合成化学中用于创建具有特定性质的新化合物的效用 (Trilleras 等,2014)。
- 抗菌应用:合成的衍生物已被评估其抗菌特性,表明在药物和杀菌剂中潜在的用途 (Bhat 等,2016)。
衍生物合成
- 新型衍生物合成:使用该化合物合成了新的吡唑衍生物,为各种应用的多种化学实体的开发做出了贡献 (Hu 等,2010)。
分子结构和超分子组装
- 分子结构和组装:研究集中在该化合物及其衍生物的分子结构及其超分子组装上。这对于理解如何将这些化合物用于材料科学和纳米技术至关重要 (Cuartas 等,2017)。
反应条件优化
- 超声波辅助合成:该化合物已用于超声波辅助合成,突出了用于高效且环保的化学合成的先进方法 (Trilleras 等,2013)。
交叉偶联反应
- Sonogashira 型交叉偶联:它已用于 Sonogashira 型交叉偶联反应,表明其在复杂有机化合物合成中的作用,这在药物和材料科学中很重要 (Vilkauskaitė 等,2011)。
联吡唑合成
- 联吡唑合成:它与其他化合物反应形成联吡唑,这对于创建具有潜在生物活性的化合物很重要 (Kumar 等,2019)。
安全和危害
属性
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOZNOVIRZSNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363145 | |
| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128455-62-9 | |
| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)

